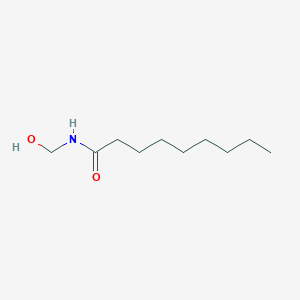

N-(hydroxymethyl)nonanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(hydroxymethyl)nonanamide is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Industrial Production Methods

化学反应分析

Types of Reactions

N-(hydroxymethyl)nonanamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions[][1].

Major Products Formed

Oxidation: Nonanoic acid derivatives.

Reduction: Nonylamine derivatives.

Substitution: Various substituted nonanamide derivatives[][1].

科学研究应用

N-(hydroxymethyl)nonanamide, a compound with the chemical formula C10H21NO2, has garnered attention in various scientific research applications due to its unique properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Chemical Properties and Structure

This compound is an amide derivative characterized by a nonane backbone with a hydroxymethyl group attached to the nitrogen atom. Its structure can be represented as follows:

- Molecular Formula : C10H21NO2

- Molecular Weight : 185.29 g/mol

The presence of the hydroxymethyl group allows for increased solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structural analogs have shown promise in:

- Antimicrobial Activity : Research indicates that derivatives of nonanamide can exhibit significant antibacterial properties against various pathogens, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Properties : Certain studies have highlighted the anti-inflammatory effects of nonanamide derivatives, which could be beneficial in treating inflammatory diseases.

Polymer Science

In polymer chemistry, this compound is explored as a:

- Monomer for Polymer Synthesis : Its ability to form stable bonds makes it a candidate for creating new polymers with specific properties, such as enhanced thermal stability and flexibility.

- Plasticizer : The compound can be used to modify the mechanical properties of polymers, improving their processability and performance in applications like coatings and adhesives.

Environmental Applications

The compound's stability and reactivity have led to investigations into its role in:

- Biodegradable Materials : this compound can be incorporated into biodegradable plastics, contributing to environmental sustainability efforts.

- Soil Remediation : Research is ongoing into its effectiveness in enhancing soil properties and aiding in the degradation of pollutants.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a natural preservative in food products.

Case Study 2: Polymer Development

In another research project, this compound was utilized to synthesize a new class of thermoplastic elastomers. These materials exhibited superior elasticity and tensile strength compared to traditional polymers, showcasing their applicability in automotive and consumer goods industries.

Case Study 3: Environmental Impact

A collaborative study focused on incorporating this compound into biodegradable films for agricultural use. The findings revealed that these films not only degraded more efficiently but also improved soil moisture retention compared to conventional plastic films.

相似化合物的比较

Similar Compounds

- N-(hydroxymethyl)octanamide

- N-(hydroxymethyl)decanamide

- N-(hydroxymethyl)dodecanamide

生物活性

N-(Hydroxymethyl)nonanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H21NO2

- Molecular Weight : 185.29 g/mol

- CAS Number : 348823

This compound is structurally related to capsaicin, the active component in chili peppers, which is known to interact with the TRPV1 receptor. This interaction can lead to various physiological responses, including analgesic effects and modulation of inflammation.

Key Mechanisms:

- TRPV1 Activation : Similar to capsaicin, this compound can activate the TRPV1 receptor, which plays a crucial role in pain perception and inflammation.

- Calcium Mobilization : The activation of TRPV1 leads to an influx of calcium ions into cells, which can trigger several intracellular signaling pathways associated with pain and inflammatory responses .

Analgesic Effects

Research has demonstrated that this compound exhibits analgesic properties. In studies involving animal models, it has been shown to reduce pain responses in various assays:

- Acetic Acid-Induced Writhing Test : This test measures the analgesic effect by observing the reduction in writhing movements induced by acetic acid. This compound significantly decreased the number of writhes compared to control groups.

- Hot Plate Test : In this test, the latency to respond to heat was increased in animals treated with this compound, indicating its potential as a central analgesic agent .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects:

- Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism by which it may alleviate inflammation .

- Inhibition of Lipid Accumulation : In cell culture studies, treatment with this compound resulted in decreased lipid accumulation, which is beneficial for metabolic health .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial:

- Toxicity Studies : Initial studies indicate that at certain concentrations, it may induce cytotoxic effects in specific cell lines, necessitating further investigation into its safety profile .

- Regulatory Status : As with many bioactive compounds, understanding the regulatory framework surrounding its use in food or pharmaceuticals is essential for future applications.

属性

IUPAC Name |

N-(hydroxymethyl)nonanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENIKIKWXFRDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325037 |

Source

|

| Record name | N-(hydroxymethyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130535-83-0 |

Source

|

| Record name | N-(hydroxymethyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。